molecular formula C11H11ClO2 B3180711 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE CAS No. 26231-22-1

5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Cat. No.: B3180711
CAS No.: 26231-22-1
M. Wt: 210.65 g/mol
InChI Key: IBVLQEIGMLJFFO-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound features a naphthalene ring system with a chlorine atom at the 5-position, a methoxy group at the 6-position, and a ketone group at the 1-position

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: 5-Chloro-6-methoxy-3,4-dihydronaphthalen-1-ol.

    Substitution: 5-Amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (if an amine is used).

Mechanism of Action

The mechanism of action of 5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methoxy-1-naphthaldehyde
  • 5-Chloro-6-methoxy-2-naphthol
  • 5-Chloro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

5-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methoxy group can lead to distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

5-chloro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVLQEIGMLJFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Reactant of Route 6
5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

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